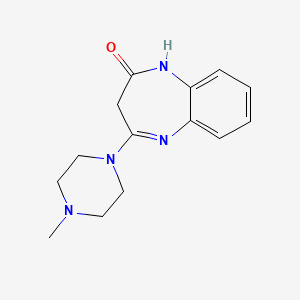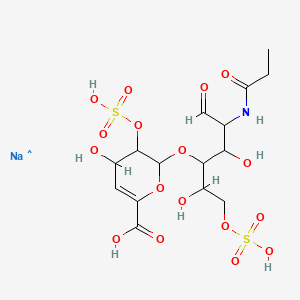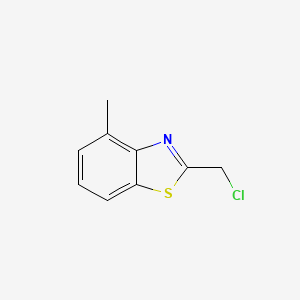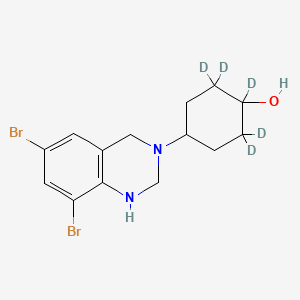
Ambroxol Cyclic Impurity-d5 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambroxol Cyclic Impurity-d5 Dihydrochloride is a labeled impurity of Ambroxol, a drug commonly used as a mucolytic agent to treat respiratory diseases. This compound is specifically used in research to study the metabolic pathways and pharmacokinetics of Ambroxol. Its molecular formula is C14H15D5Br2Cl2N2O, and it has a molecular weight of 468.07 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ambroxol Cyclic Impurity-d5 Dihydrochloride involves the incorporation of deuterium atoms into the Ambroxol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. common methods include the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated starting materials and reagents. Quality control measures are implemented to ensure the purity and consistency of the final product. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Ambroxol Cyclic Impurity-d5 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) are employed for halogen exchange.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, reduced forms of the compound, and substituted analogs. These products are often characterized using NMR spectroscopy and mass spectrometry to confirm their structures.
Wissenschaftliche Forschungsanwendungen
Ambroxol Cyclic Impurity-d5 Dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Ambroxol.
Biology: Employed in biological studies to investigate the pharmacokinetics and metabolism of Ambroxol in vivo.
Medicine: Utilized in clinical research to understand the drug’s behavior in the human body and to develop improved formulations.
Wirkmechanismus
The mechanism of action of Ambroxol Cyclic Impurity-d5 Dihydrochloride is similar to that of Ambroxol. It acts by breaking down mucus in the respiratory tract, making it easier to expel. The compound targets the mucous glands and cilia in the respiratory tract, enhancing their activity and promoting mucus clearance. The deuterium labeling allows researchers to track the compound’s distribution and metabolism in the body, providing valuable insights into its pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ambroxol: The parent compound, used as a mucolytic agent.
Bromhexine: Another mucolytic agent with a similar structure and function.
N-acetylcysteine: A mucolytic agent with a different mechanism of action but similar therapeutic use.
Uniqueness
Ambroxol Cyclic Impurity-d5 Dihydrochloride is unique due to its deuterium labeling, which allows for detailed metabolic studies. This labeling provides a distinct advantage in research, as it enables the tracking of the compound’s behavior in biological systems without altering its pharmacological properties .
Eigenschaften
IUPAC Name |
1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,11-12,17,19H,1-4,7-8H2/i3D2,4D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQVCHLLULVGK-KKMRROIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2CC3=C(C(=CC(=C3)Br)Br)NC2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
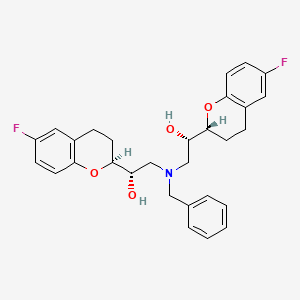

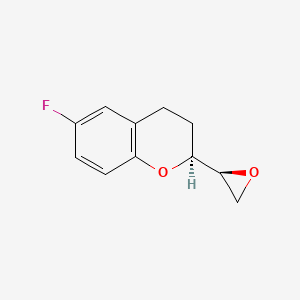
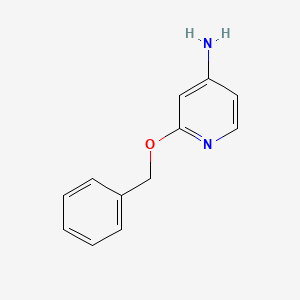
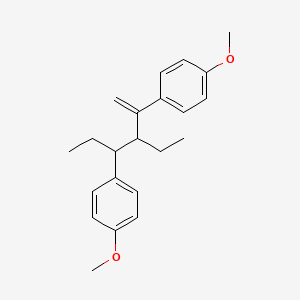
![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)
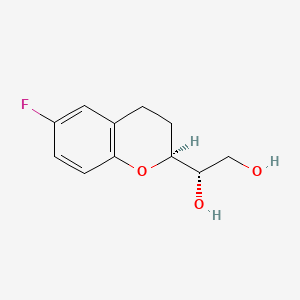
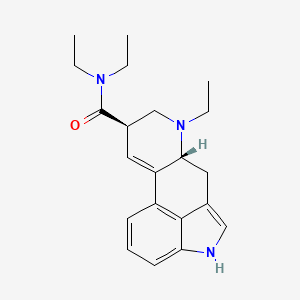
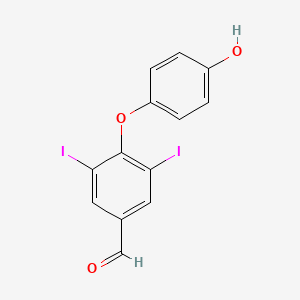

![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
